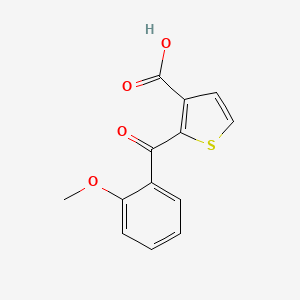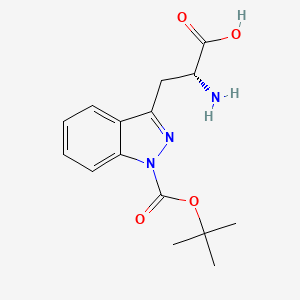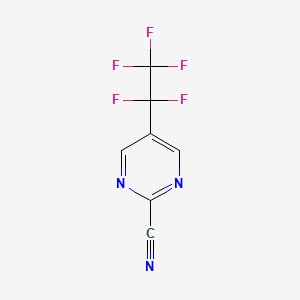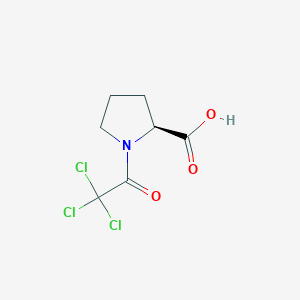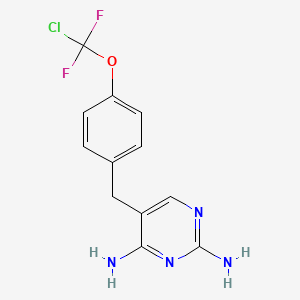
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the reaction of amidines with 1,3-diketones or 1,3-diester systems . For the specific compound , the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of an appropriate amidine with a diketone or diester.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Chlorodifluoromethoxy Substitution: The chlorodifluoromethoxy group can be introduced using a suitable chlorodifluoromethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. These methods may include:
Catalytic Reactions: Utilizing catalysts such as ZnCl₂ to facilitate the formation of pyrimidine rings.
Multi-component Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are explored for their potential as anticancer agents, kinase inhibitors, and antiviral drugs
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Materials Science: Pyrimidine derivatives are investigated for their use in organic electronics and as building blocks for advanced materials.
Mecanismo De Acción
The mechanism of action of pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- involves its interaction with specific molecular targets. These targets may include:
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Investigated for its potential in medicinal chemistry and materials science.
Uniqueness
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorodifluoromethoxy group enhances its potential as a versatile building block for further chemical modifications and applications.
Propiedades
Número CAS |
50823-97-7 |
|---|---|
Fórmula molecular |
C12H11ClF2N4O |
Peso molecular |
300.69 g/mol |
Nombre IUPAC |
5-[[4-[chloro(difluoro)methoxy]phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H11ClF2N4O/c13-12(14,15)20-9-3-1-7(2-4-9)5-8-6-18-11(17)19-10(8)16/h1-4,6H,5H2,(H4,16,17,18,19) |
Clave InChI |
DSRVROMTLLCJAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)OC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



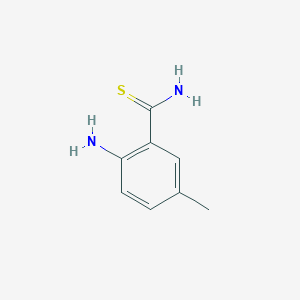
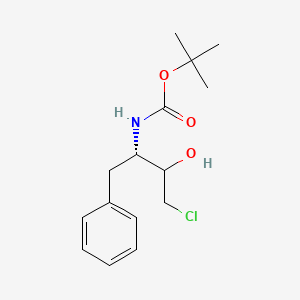
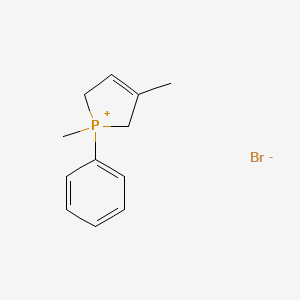
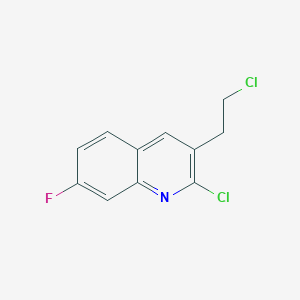

![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)

